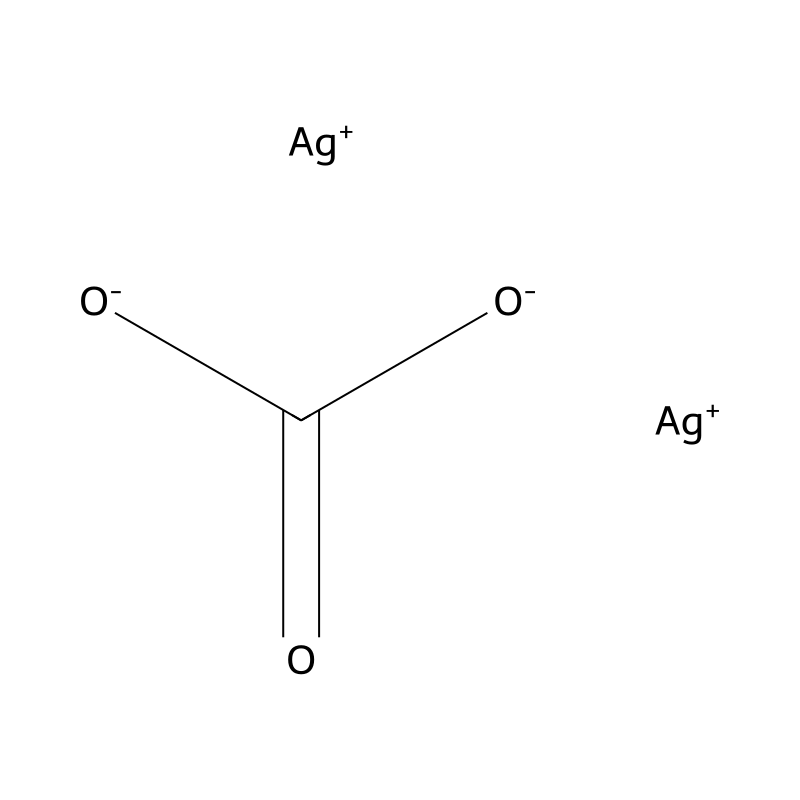

Silver carbonate

CH2Ag2O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH2Ag2O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Silver carbonate (Ag2CO3) is a light-sensitive, yellow-to-greyish inorganic salt valued in both laboratory and industrial settings. Unlike highly soluble silver salts such as silver nitrate, it is poorly soluble in water but serves as a versatile precursor for silver powder, silver-based catalysts, and as a specialized reagent in organic synthesis.[1][2] Its utility stems from its moderate reactivity, its function as a mild, non-hygroscopic base, and its characteristic thermal decomposition to silver oxide and subsequently to metallic silver, a property that is critical for materials synthesis.[2][3][4]

References

- [1] Norby, P., Dinnebier, R., & Fitch, A. N. (2002). Decomposition of silver carbonate; the crystal structure of two high-temperature modifications of Ag2CO3. Inorganic chemistry, 41(14), 3628–3637.

- [7] Silver carbonate. Wikipedia.

- [8] Dhara, K., & Yoon, S. (2019). Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant. Molecules (Basel, Switzerland), 24(24), 4443.

Substituting silver carbonate with seemingly similar compounds like silver nitrate (AgNO3) or silver oxide (Ag2O) often leads to process failure or suboptimal results. Silver nitrate is highly water-soluble and introduces an oxidizing nitrate anion, which can be incompatible with many organic syntheses and lead to unwanted side reactions.[5] Silver oxide is a stronger base and exhibits different thermal decomposition characteristics.[3][6] The unique value of silver carbonate lies in the dual functionality of the carbonate anion, which acts as a mild base and a leaving group, and its distinct thermal and solubility profile, which is essential for controlled decomposition and reactivity in specific applications like the Koenigs-Knorr reaction and the preparation of specialized catalysts.[4][7]

References

- [1] Norby, P., Dinnebier, R., & Fitch, A. N. (2002). Decomposition of silver carbonate; the crystal structure of two high-temperature modifications of Ag2CO3. Inorganic chemistry, 41(14), 3628–3637.

- [8] Dhara, K., & Yoon, S. (2019). Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant. Molecules (Basel, Switzerland), 24(24), 4443.

- [17] Koenigs–Knorr reaction. Wikipedia.

- [25] Helt, J. M., Cottle, P. D., & Furlani, E. S. (2014). Enhanced Hydroxylation and Carbon Dioxide Uptake on Nanotextured Silver Oxide. The Journal of Physical Chemistry C, 118(21), 11347–11355.

- [34] Silver nitrate. Wikipedia.

Superior Performance in Koenigs-Knorr Glycosylation Over Other Silver Salts

In a comparative study of promoters for the Koenigs-Knorr reaction, a cornerstone of carbohydrate synthesis, silver carbonate delivered a product yield of 86%. In contrast, other common silver salts such as silver chloride, silver nitrate, silver acetate, and silver triflate resulted in sharply lower yields, ranging from only 10% to 30% under the same conditions.[8]

| Evidence Dimension | Product Yield (%) |

| Target Compound Data | 86% |

| Comparator Or Baseline | Silver chloride, silver nitrate, silver acetate, silver triflate (10-30%) |

| Quantified Difference | 2.8x to 8.6x higher yield |

| Conditions | Boronic acid-catalyzed Koenigs-Knorr type glycosylation reaction. |

For complex organic syntheses, this significant yield difference directly impacts process efficiency, material cost, and purification complexity, making silver carbonate the enabling reagent for this specific transformation.

Defined Thermal Decomposition Window for Controlled Synthesis of Silver Nanomaterials

Silver carbonate undergoes a two-step thermal decomposition, first converting to silver oxide (Ag2O) in a well-defined temperature range of 448–498 K (175–225 °C) before further decomposing to metallic silver at 598–648 K (325–375 °C).[9] This is distinct from silver oxide, which has a single decomposition step around 573 K (300 °C), and silver nitrate, which decomposes at a higher temperature of 713 K (440 °C).[5][6] This predictable, lower-temperature decomposition to Ag2O makes silver carbonate a preferred precursor for methods requiring controlled, in-situ generation of silver oxide or silver nanoparticles without harsh chemical reducing agents.[1]

| Evidence Dimension | Decomposition Temperature to Oxide/Metal |

| Target Compound Data | Decomposes to Ag2O at 175–225 °C |

| Comparator Or Baseline | Silver Nitrate (decomposes to Ag at 440 °C); Silver Oxide (decomposes to Ag at ~300 °C) |

| Quantified Difference | Provides a lower and more controlled decomposition window compared to direct use of Ag2O or AgNO3. |

| Conditions | Thermal analysis (TG-DTA) in a nitrogen atmosphere. |

This specific thermal profile allows for precise control over the synthesis of silver-based materials, enabling the formation of well-defined nanostructures at lower processing temperatures than alternative precursors.

Process Simplification: Dual-Role as a Mild Base and Silver Source

In many organic transformations, silver carbonate functions simultaneously as a mild inorganic base and a silver(I) source.[4] This contrasts with protocols using silver nitrate or silver triflate, which are not basic and necessitate the addition of a separate, often organic, base (e.g., pyridine, triethylamine). The use of a single, solid reagent simplifies reaction setup, workup, and reduces potential side reactions associated with additional basic components. This dual-role capability is particularly valuable in reactions such as Wittig reactions and as a halide scavenger in glycosylations.[7][10]

| Evidence Dimension | Required Reagents for Halide Scavenging/Base-Mediated Reactions |

| Target Compound Data | 1 (Silver Carbonate acts as both Ag+ source and base) |

| Comparator Or Baseline | 2+ (e.g., Silver Nitrate + external base) |

| Quantified Difference | Reduces reagent count, simplifying process workflow. |

| Conditions | General organic synthesis protocols requiring a silver salt and a mild base. |

This simplifies experimental design and can improve reproducibility by reducing the number of reagents and potential points of failure in a chemical process, a key consideration for both lab-scale and pilot-scale synthesis.

High-Yield Synthesis of Complex Glycosides

For multi-step syntheses in carbohydrate chemistry, particularly in Koenigs-Knorr type reactions, the demonstrated high yields achieved with silver carbonate justify its selection over other silver salts, minimizing material loss and simplifying purification of the target glycoside.[7][8]

Reductant-Free Preparation of Silver-Based Materials

As a precursor for producing silver powder or supported silver catalysts, the defined, low-temperature thermal decomposition of silver carbonate allows for the creation of these materials without the need for external reducing agents like formaldehyde or sodium borohydride, resulting in cleaner products free of alkali metal contaminants.[2][9]

Mild and Selective Oxidation Reactions (Fetizon's Reagent)

When supported on celite (as Fetizon's reagent), silver carbonate serves as a mild and selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. Its mildness is critical when working with sensitive functional groups that would not tolerate harsher oxidants.[2][10]

Streamlined Synthetic Protocols Requiring a Mild, Insoluble Base

In synthetic routes that require a mild, solid-phase base that can be easily removed by filtration, silver carbonate is an ideal choice. Its dual functionality as a base and silver source simplifies the process, reducing the number of reagents and improving workflow efficiency compared to using soluble silver salts with separate organic bases.[4]

References

- [2] Koga, N., et al. (2013). Thermal Decomposition of Silver Carbonate: Phenomenology and Physico-geometrical Kinetics. Journal of the American Chemical Society.

- [4] Koenigs knorr reaction and mechanism. (2017). SlideShare.

- [5] Silver Carbonate: Structure, Properties & Uses Explained. Vedantu.

- [7] Silver carbonate. Wikipedia.

- [8] Dhara, K., & Yoon, S. (2019). Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant. Molecules (Basel, Switzerland), 24(24), 4443.

- [17] Koenigs–Knorr reaction. Wikipedia.

Physical Description

Light yellow solid; Darkens on drying and light exposure; [Merck Index] Yellow odorless powder; Insoluble in water (0.032 g/L); [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 84 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 83 of 84 companies with hazard statement code(s):;

H315 (48.19%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (51.81%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (48.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (48.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (44.58%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (45.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

16920-45-9